

Application Notes and Protocols for CH-38083 in Brain Slice Electrophysiology

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Compound of Interest

Compound Name: CH-38083

Cat. No.: B1668558

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing **CH-38083**, a potent and selective $\alpha 2$ -adrenoceptor antagonist, in brain slice electrophysiology experiments. The following protocols and information are intended to assist researchers in investigating the effects of this compound on neuronal activity, synaptic transmission, and plasticity.

Introduction to CH-38083

CH-38083 is a berbane derivative that acts as a competitive antagonist at $\alpha 2$ -adrenoceptors.^[1] It exhibits high selectivity for $\alpha 2$ -adrenoceptors over $\alpha 1$ -adrenoceptors, as well as a lack of affinity for histamine and muscarinic receptors.^[1] This selectivity makes it a valuable pharmacological tool for isolating the role of $\alpha 2$ -adrenoceptor signaling in various neuronal circuits. In brain slice preparations, **CH-38083** can be used to block the effects of endogenous norepinephrine or exogenously applied $\alpha 2$ -adrenoceptor agonists, thereby enabling the study of the modulatory role of these receptors on neuronal excitability and synaptic function.

Key Applications in Brain Slice Electrophysiology

- Investigating the role of $\alpha 2$ -adrenoceptors in synaptic transmission: By blocking $\alpha 2$ -adrenoceptors, researchers can determine their influence on neurotransmitter release, particularly norepinephrine.

- Studying neuronal excitability: **CH-38083** can be used to understand how $\alpha 2$ -adrenoceptor blockade alters intrinsic neuronal properties such as resting membrane potential, input resistance, and action potential firing.
- Elucidating mechanisms of synaptic plasticity: The compound can be applied to investigate the involvement of $\alpha 2$ -adrenoceptors in long-term potentiation (LTP) and long-term depression (LTD).[2]
- Pharmacological profiling of novel compounds: **CH-38083** can serve as a reference compound in screens for new drugs targeting the noradrenergic system.

Data Presentation

Quantitative data from experiments using **CH-38083** should be organized for clear comparison. Below are example tables for presenting typical results.

Table 1: Effect of **CH-38083** on Basal Synaptic Transmission

Experimental Condition	Fiber Volley Amplitude (mV)	fEPSP Slope (mV/ms)	Population Spike Amplitude (mV)
Baseline (aCSF)	1.2 ± 0.1	0.8 ± 0.05	2.5 ± 0.2
CH-38083 (1 μM)	1.1 ± 0.1	1.2 ± 0.07	3.5 ± 0.3
Washout (aCSF)	1.2 ± 0.1	0.9 ± 0.06	2.7 ± 0.2

*p < 0.05 compared to baseline. Data are presented as mean ± SEM.

Table 2: Pharmacological Characteristics of **CH-38083**

Parameter	Value	Reference
Receptor Target	$\alpha 2$ -adrenoceptor	[1]
Action	Competitive Antagonist	[1]
pA2 (rat vas deferens)	8.17 ± 0.06	[1]
$\alpha 1/\alpha 2$ Selectivity Ratio	1659	[1]
Recommended Working Concentration	0.1 - 10 μ M	Inferred from typical antagonist concentrations

Experimental Protocols

The following are detailed protocols for preparing acute brain slices and performing electrophysiological recordings to study the effects of **CH-38083**.

Acute Brain Slice Preparation

This protocol describes the preparation of viable brain slices for electrophysiological recordings.[3]

Solutions:

- Slicing Solution (Protective/Cutting aCSF): To be made fresh and kept ice-cold and continuously bubbled with 95% O₂ / 5% CO₂ (carbogen). The composition can vary, with sucrose or NMDG-based solutions often used to improve neuronal health.[4] A common recipe is (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 D-glucose.
- Artificial Cerebrospinal Fluid (aCSF): To be continuously bubbled with carbogen. A standard recipe is (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 D-glucose.

Procedure:

- Anesthetize the animal (e.g., mouse or rat) deeply with an approved anesthetic.

- Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.[\[5\]](#)
- Trim the brain to isolate the region of interest (e.g., hippocampus, cortex).
- Mount the brain block onto the specimen disc of a vibratome using cyanoacrylate glue.[\[5\]](#)
- Submerge the mounted brain in the vibratome chamber filled with ice-cold, carbogenated slicing solution.
- Cut slices at the desired thickness (typically 300-400 μm).[\[6\]](#)
- Transfer the slices to a holding chamber containing aCSF at 32-35°C and allow them to recover for at least 30 minutes.[\[3\]](#)
- After the initial recovery, maintain the slices at room temperature in carbogenated aCSF until they are used for recording.[\[6\]](#)

Electrophysiological Recording

This protocol outlines the general procedure for whole-cell patch-clamp or field potential recordings.

Equipment:

- Upright microscope with DIC optics
- Micromanipulators
- Amplifier (e.g., Axopatch, MultiClamp)
- Data acquisition system (e.g., Digidata, pCLAMP software)
- Perfusion system
- Recording chamber

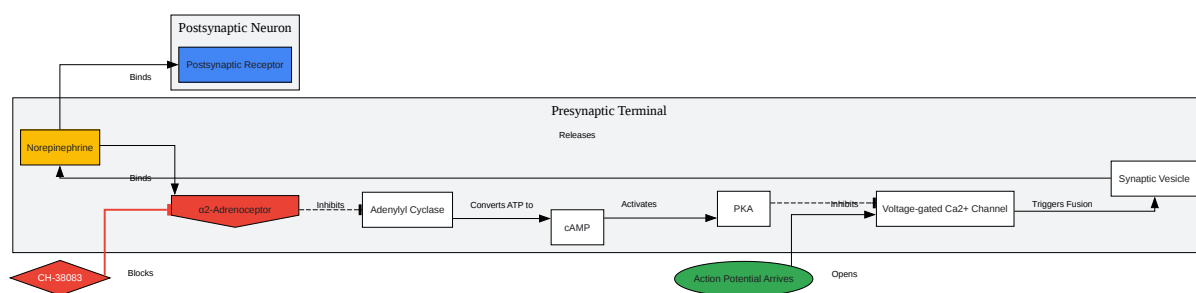
Procedure:

- Transfer a single brain slice to the recording chamber on the microscope stage.
- Continuously perfuse the slice with carbogenated aCSF at a flow rate of 2-3 ml/min.[5]
- For Field Recordings (fEPSPs):
 - Place a stimulating electrode (e.g., concentric bipolar electrode) in the desired afferent pathway.
 - Place a recording electrode (a glass micropipette filled with aCSF) in the dendritic or somatic layer where a response is expected.
 - Deliver baseline stimuli and record stable baseline responses for at least 20 minutes.
 - Apply **CH-38083** by switching the perfusion to an aCSF solution containing the desired concentration of the compound.
 - Record the effects of **CH-38083** on the evoked responses.
 - Perform a washout by perfusing with regular aCSF to observe recovery.
- For Whole-Cell Patch-Clamp Recordings:
 - Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.
 - Under visual guidance, approach a neuron in the slice with the recording pipette.
 - Apply gentle positive pressure to the pipette as it is lowered into the tissue.[6]
 - Once the pipette tip is close to the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal.[6]
 - Rupture the membrane to achieve the whole-cell configuration.

- Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, evoked postsynaptic currents).
- Apply **CH-38083** via the perfusion system and record changes in the measured parameters.
- Perform a washout to observe reversibility.

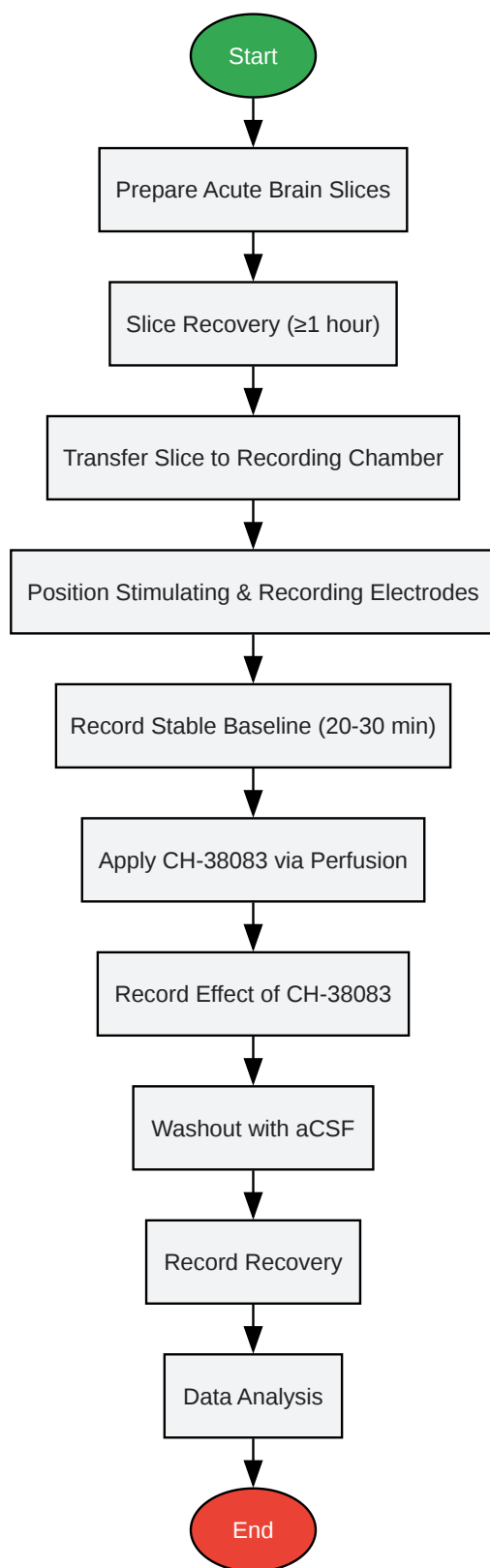
Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of **CH-38083** in brain slice electrophysiology.



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Caption: Signaling pathway of presynaptic α_2 -adrenoceptor and the action of **CH-38083**.



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